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  • Product: 5-Bromo-2-fluoro-3-iodobenzoic acid
  • CAS: 1517342-25-4

Core Science & Biosynthesis

Foundational

5-Bromo-2-fluoro-3-iodobenzoic Acid: A Trifunctional Scaffold for Medicinal Chemistry

Executive Summary 5-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 1517342-25-4) is a highly specialized halogenated benzoic acid derivative used primarily in fragment-based drug discovery (FBDD).[1][2] Its structural uniquenes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 1517342-25-4) is a highly specialized halogenated benzoic acid derivative used primarily in fragment-based drug discovery (FBDD).[1][2] Its structural uniqueness lies in the presence of three distinct halogen atoms—fluorine, bromine, and iodine—positioned around a benzoic acid core. This "trifunctional" arrangement allows for orthogonal functionalization, enabling medicinal chemists to sequentially modify the scaffold with high regioselectivity. It serves as a critical intermediate in the synthesis of kinase inhibitors, PROTAC linkers, and complex heterocycles.

Part 1: Physicochemical Profile[1][3]

The physical properties of 5-bromo-2-fluoro-3-iodobenzoic acid are dictated by the interplay of its electron-withdrawing halogen substituents and the ionizable carboxylic acid group.[1]

Key Data Table[1][4]
PropertyValue / DescriptionSource/Note
CAS Number 1517342-25-4 [1][2]
IUPAC Name 5-Bromo-2-fluoro-3-iodobenzoic acid
Molecular Formula C₇H₃BrFIO₂
Molecular Weight 344.91 g/mol [1]
Appearance Off-white to pale yellow crystalline powderAnalogous to 5-bromo-2-iodobenzoic acid [3]
Melting Point 160–168 °C (Predicted)High MW and stacking interactions suggest a high MP, slightly lower than the symmetric 3,5-analog (219°C) due to steric strain [4].[1]
pKa (Acidic) 2.47 ± 0.10 (Predicted)Significantly more acidic than benzoic acid (4.20) due to the inductive effects of ortho-F and meta-I/Br [3].[1]
LogP (Lipophilicity) 3.12 (Predicted)Highly lipophilic due to polyhalogenation.
Solubility Soluble in DMSO, Methanol, DMF. Low solubility in water (< 1 mg/mL at pH 2).
SMILES OC(=O)c1cc(Br)cc(I)c1F
Solubility & Lipophilicity Analysis

The compound exhibits a LogP > 3 , classifying it as a lipophilic scaffold. While the carboxylic acid moiety provides some polarity, the heavy halogen load dominates its solvation profile.

  • Aqueous Solubility: Poor in its protonated form. Solubility improves significantly at pH > 4.0 as the carboxylate anion forms.

  • Organic Solvents: Freely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM, Chloroform).

Part 2: Structural Analysis & Reactivity Hierarchy[1]

The core value of this molecule is its orthogonal reactivity profile . The three halogens have distinct bond dissociation energies and electronic environments, allowing for controlled, stepwise substitution.

The Reactivity Hierarchy
  • C3-Iodine (Most Reactive): The C–I bond is the weakest. It is the first site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) at room temperature or mild heating.[1]

  • C5-Bromine (Intermediately Reactive): The C–Br bond is stronger than C–I. It remains intact during C3-functionalization but can be activated subsequently using higher temperatures or specialized catalytic systems (e.g., Buchwald ligands).

  • C2-Fluorine (Least Reactive / SnAr Active): The C–F bond is inert to standard Pd-catalysis. However, positioned ortho to the electron-withdrawing Carboxyl group, it is activated for Nucleophilic Aromatic Substitution (SnAr) . This allows for the introduction of amines or alkoxides, often as the final step in scaffold decoration.

Visualization: Orthogonal Functionalization Workflow

Reactivity_Hierarchy Start 5-Bromo-2-fluoro- 3-iodobenzoic acid Step1 Step 1: C3-Functionalization (Suzuki/Sonogashira) Start->Step1 Pd(0), RT Selects I over Br Step2 Step 2: C5-Functionalization (Suzuki/Heck/Buchwald) Step1->Step2 Pd(0), Heat Activates Br Step3 Step 3: C2-Functionalization (SnAr Displacement) Step2->Step3 R-NH2 / Base Displaces F Final Fully Decorated Scaffold Step3->Final Final Product

Figure 1: The logical flow of sequential functionalization, exploiting the bond energy differences between C-I, C-Br, and C-F.

Part 3: Synthesis & Preparation[5][6]

Since this specific isomer is not a commodity chemical, it is often synthesized via Directed Ortho Metalation (DoM) or electrophilic halogenation sequences.

Recommended Synthetic Route

Precursor: 5-Bromo-2-fluorobenzoic acid (CAS: 146328-85-0).[1]

Protocol: Directed Ortho-Lithiation/Iodination This method leverages the strong directing ability of the fluorine atom and the carboxylate (as a lithium salt) to install the iodine selectively at the C3 position.

  • Protection (Optional but recommended): Convert the acid to an ester (Methyl 5-bromo-2-fluorobenzoate) or use the acid directly with 2 equivalents of base.[1]

  • Metalation:

    • Reagents: LDA (Lithium Diisopropylamide) in anhydrous THF.

    • Conditions: -78 °C under Argon atmosphere.[1]

    • Mechanism: The Fluorine atom at C2 directs the lithiation to the C3 position (Ortho-lithiation). The bulky C5-Bromine prevents attack at C6, and C4 is electronically less favorable.

  • Quench:

    • Electrophile: Elemental Iodine (

      
      ) dissolved in THF.
      
    • Addition: Add slowly at -78 °C, then warm to room temperature.

  • Workup: Acidify with dilute HCl to precipitate the product (if using acid) or extract (if using ester).

Reaction Scheme (DOT Visualization):

Synthesis_Pathway Precursor 5-Bromo-2-fluorobenzoic acid Intermediate Lithiated Species (Li at C3 Position) Precursor->Intermediate 1. LDA (2.2 eq) THF, -78°C (DoM directed by F) Product 5-Bromo-2-fluoro-3-iodobenzoic acid Intermediate->Product 2. I2 (Quench) -78°C to RT

Figure 2: Synthesis via Directed Ortho Metalation (DoM) ensures regioselectivity for the C3 iodine.

Part 4: Experimental Characterization Protocols

To validate the identity and purity of this compound, the following protocols are standard.

Purity Assessment (HPLC)

Due to the presence of isomers (e.g., 4-bromo or 6-iodo variants), high-resolution separation is required.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • Note: The high lipophilicity requires a high percentage of organic solvent for elution.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Carboxyl).

Structural Confirmation (NMR)
  • 1H NMR (DMSO-d6):

    • Expect two distinct aromatic doublets or a doublet of doublets (dd) depending on F-H coupling.

    • Proton H4: ~8.0 - 8.2 ppm (dd, coupling with F and meta-H).[1]

    • Proton H6: ~7.8 - 8.0 ppm (dd).

    • Diagnostic: The coupling constants (

      
      ) will distinguish the positions.
      
  • 13C NMR: Look for the characteristic C-F doublet splitting (~240-250 Hz) and the high-field shift of the C-I carbon (~80-90 ppm).

Part 5: Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Light Sensitivity: Aryl iodides can be light-sensitive.[1][3] Store in amber vials or foil-wrapped containers.

  • Stability: Stable under standard laboratory conditions. Avoid contact with strong oxidizing agents.

  • Storage: Keep refrigerated (2-8 °C) to prevent slow decarboxylation or deiodination over long periods.

References

  • Reagentia. (n.d.). Catalog Entry for CAS 1517342-25-4.[1][2][4][5][6] Retrieved from [Link][7][6]

  • Ningbo Inno Pharmchem. (2025). 5-Bromo-2-iodobenzoic Acid: Comprehensive Overview. Retrieved from [Link] (Analogous property reference).

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-3-iodobenzoic Acid

Abstract & Introduction The functionalization of polyhalogenated aromatic scaffolds is a cornerstone of modern medicinal chemistry, particularly in the synthesis of heterocycles and complex biaryls. 5-Bromo-2-fluoro-3-io...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The functionalization of polyhalogenated aromatic scaffolds is a cornerstone of modern medicinal chemistry, particularly in the synthesis of heterocycles and complex biaryls. 5-Bromo-2-fluoro-3-iodobenzoic acid represents a high-value "linchpin" intermediate. Its unique substitution pattern offers three distinct vectors for diversification:

  • C-3 Iodine: High reactivity toward oxidative addition (primary coupling site).

  • C-5 Bromine: Moderate reactivity (secondary coupling site).

  • C-1 Carboxylic Acid: Directing group, solubility handle, or precursor to amides/esters.

This application note details the chemoselective Suzuki-Miyaura coupling of the C-3 iodo position while preserving the C-5 bromo moiety. We address the specific challenges posed by the free carboxylic acid and the ortho-fluorine substituent, providing a robust, self-validating protocol for drug discovery workflows.

Mechanistic Basis of Selectivity

Achieving selectivity between aryl iodide and aryl bromide bonds relies on the kinetic differentiation of the oxidative addition step in the palladium catalytic cycle.[1]

Bond Dissociation Energy (BDE) & Reactivity

The carbon-halogen bond strength dictates the rate of oxidative addition (


).[1]
  • C–I Bond: ~65 kcal/mol (Fastest insertion).

  • C–Br Bond: ~81 kcal/mol (Slower insertion).

  • C–F Bond: ~115 kcal/mol (Inert under standard Suzuki conditions).

By controlling temperature and catalyst activity, we can kinetically favor insertion into the C–I bond. The presence of the 2-fluoro group exerts an inductive electron-withdrawing effect (-I effect), which generally activates the ring toward nucleophilic attack but also accelerates oxidative addition at the adjacent C-3 position compared to a non-fluorinated analog.

The "Free Acid" Challenge

Coupling free carboxylic acids often leads to:

  • Catalyst Poisoning: Carboxylates can coordinate to Pd(II), forming unreactive "palladacycles."

  • Protodecarboxylation: High temperatures can induce loss of

    
    , especially in electron-deficient rings.
    
  • Solubility: Poor solubility in non-polar solvents (Toluene) necessitates polar protic mixtures (DMF/Water) which may accelerate side reactions.

Strategic Recommendation: While direct coupling of the acid is possible, esterification (Methyl ester formation) prior to coupling is the industry gold standard for scalability and purification. This protocol focuses on the Methyl Ester route for maximum reliability, with notes on the free acid route.

Experimental Workflow Visualization

ReactionWorkflow Start Start: 5-Bromo-2-fluoro- 3-iodobenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Protection Inter1 Intermediate: Methyl Ester Step1->Inter1 >95% Yield Step2 Step 2: Selective Coupling (Pd(PPh3)4, Na2CO3, 60°C) Inter1->Step2 1.05 eq Ar-B(OH)2 Product Target Product: 3-Aryl-5-bromo Intermediate Step2->Product Major Path (C-I) SideRxn Side Product: Bis-coupled (Over-reaction) Step2->SideRxn Minor Path (C-Br) (If Temp > 80°C)

Figure 1: Strategic workflow for selective functionalization. Esterification precedes coupling to prevent catalyst poisoning.

Detailed Protocols

Protocol A: Preparation of Methyl 5-Bromo-2-fluoro-3-iodobenzoate

Objective: Protect the carboxylic acid to improve solubility and catalyst longevity.

  • Reagents:

    • 5-Bromo-2-fluoro-3-iodobenzoic acid (10.0 g, 28.9 mmol)

    • Methanol (anhydrous, 100 mL)

    • Sulfuric acid (conc., 1.0 mL)

  • Procedure:

    • Dissolve the acid in Methanol in a round-bottom flask.

    • Add

      
       dropwise at room temperature (RT).
      
    • Reflux at 65°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.

    • Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in EtOAc (100 mL), wash with sat.

      
       (2 x 50 mL) and Brine. Dry over 
      
      
      
      .[2]
    • Yield: Expect >95% as a white/off-white solid. Use directly in Protocol B.

Protocol B: Selective C-3 Suzuki Coupling

Objective: Couple aryl boronic acid at C-I position without touching C-Br.

Reaction Parameters:

ParameterConditionRationale
Catalyst

(3-5 mol%)
Standard Pd(0) source.

is bulky enough to prevent rapid insertion into C-Br at low temps.
Ligand None added

from precatalyst is sufficient. Avoid highly active ligands like SPhos/XPhos which promote Br-coupling.
Base

(2.0 eq, 2M aq)
Mild base minimizes hydrolysis and side reactions.
Solvent 1,4-Dioxane / Water (4:1)Excellent solubility for the ester; water is required for the transmetallation step.
Temp 50°C - 60°C CRITICAL. <40°C is too slow; >70°C risks Br-coupling.

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add:

    • Methyl 5-bromo-2-fluoro-3-iodobenzoate (1.0 eq, 1.0 mmol)

    • Aryl Boronic Acid (1.05 eq) — Do not use large excess.

    • 
       (0.03 eq, 35 mg)
      
  • Degassing: Seal the vial and purge with Nitrogen/Argon for 5 minutes. (Oxygen inhibits the catalytic cycle and promotes homocoupling).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (1 mL) via syringe.
    
  • Reaction: Heat to 60°C in an oil bath or heating block.

  • Monitoring:

    • Check HPLC/LCMS at 2 hours .

    • Endpoint: Consumption of Starting Material (>98%).[3]

    • Warning: If >5% bis-coupled product (coupling at Br) is observed, lower temp to 45°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography (Silica, Hexane/EtOAc gradient).[4]

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst deactivation or "Ortho-F" sterics.Switch to Pd(dppf)Cl2·DCM (5 mol%). The bidentate ligand is more robust but maintains selectivity. Increase temp to 65°C.
Loss of Selectivity (Bis-coupling) Temperature too high or Ligand too active.Strictly control temp at 50°C. Reduce Boronic Acid to 1.00 eq. Ensure no "active" phosphines (e.g.,

) are present.
Dehalogenation (Product is des-iodo) Hydride source present (often from alcohol solvents).Ensure solvents are high purity. Avoid Ethanol if possible; stick to Dioxane/Water or Toluene/Water.
The "Ortho-Fluoro" Effect

The fluorine at C-2 creates a specific steric environment. While small (


), it can repel bulky boronic acids.
  • If coupling a bulky 2,6-disubstituted boronic acid: You may need to increase the temperature to 80°C. In this specific case, the steric hindrance at C-3 protects the C-5 Bromine from reacting, maintaining selectivity even at higher temperatures.

References

  • General Reactivity of Halides: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Sequential Coupling Strategy: Handy, S. T.; Zhang, Y. "Sequential Suzuki Coupling of Dihaloarenes." Chem. Commun.2006 , 299–301. Link

  • BenchChem Technical Guide: "A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions." BenchChem Application Notes, 2025 . Link

  • Selectivity in Polyhalogenated Heterocycles: Schroter, S.; Stock, C.; Bach, T. "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Tetrahedron2005 , 61, 2245–2267. Link

  • Room Temperature Coupling: Littke, A. F.; Dai, C.; Fu, G. C.[5] "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." J. Am. Chem. Soc.[5][6]2000 , 122, 4020–4028. Link

Sources

Application

Application Notes and Protocols for the Esterification of 5-Bromo-2-fluoro-3-iodobenzoic acid

Abstract This document provides detailed application notes and optimized protocols for the esterification of 5-bromo-2-fluoro-3-iodobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. G...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and optimized protocols for the esterification of 5-bromo-2-fluoro-3-iodobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Given the sterically hindered and electronically complex nature of this substrate, standard esterification methods require careful adaptation. This guide explores two robust protocols: a classic Fischer-Speier esterification for large-scale, cost-effective synthesis and a milder Steglich esterification suitable for sensitive substrates and smaller-scale preparations. The causality behind experimental choices, troubleshooting guidance, and comparative data are presented to enable researchers, scientists, and drug development professionals to select and execute the most appropriate method for their specific needs.

Introduction: The Significance of 5-Bromo-2-fluoro-3-iodobenzoic Acid Esters

5-Bromo-2-fluoro-3-iodobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring three different halogens with distinct electronic and steric properties, makes it a versatile building block for creating complex molecular architectures. The corresponding esters are often crucial intermediates in coupling reactions, such as Suzuki and Heck couplings, where the ester moiety serves as a protecting group for the carboxylic acid or modulates the reactivity of the aromatic ring. The choice of esterification protocol can significantly impact yield, purity, and scalability, making a well-understood and optimized procedure essential for successful drug discovery campaigns.

Mechanistic Considerations for Esterification

The esterification of 5-bromo-2-fluoro-3-iodobenzoic acid presents challenges due to the steric hindrance around the carboxylic acid group imposed by the adjacent iodine and fluorine atoms. Furthermore, the electron-withdrawing nature of the halogen substituents can influence the reactivity of the carboxyl group. Two primary strategies are commonly employed to overcome these hurdles:

  • Acid-Catalyzed Esterification (Fischer-Speier): This equilibrium-driven process involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, enhancing its electrophilicity.[1][2] An excess of the alcohol nucleophile then attacks the activated carbonyl, leading to the formation of a tetrahedral intermediate, which subsequently eliminates water to yield the ester.[1][2] To drive the reaction to completion, it is crucial to either use a large excess of the alcohol or remove water as it is formed.[3][4]

  • Carbodiimide-Mediated Esterification (Steglich): This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[5][6][7] The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[5] In the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), this intermediate is converted to an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol to form the ester.[5][6] This reaction is typically performed under mild, neutral conditions at room temperature.[6][8]

Comparative Overview of Protocols

A summary of the key parameters for the two detailed protocols is presented below for easy comparison, allowing for an informed decision based on project requirements such as scale, substrate sensitivity, and available resources.

ParameterProtocol 1: Fischer-Speier EsterificationProtocol 2: Steglich Esterification
Reaction Scale Ideal for gram to kilogram scaleSuitable for milligram to gram scale
Reaction Conditions Elevated temperatures (reflux)Mild, typically room temperature[6]
Catalyst Strong acid (e.g., H₂SO₄, p-TsOH)[3]DCC or EDC, with DMAP as a catalyst[6][9]
Key Reagents Excess alcohol (serves as solvent)[7]Carbodiimide, DMAP, inert solvent
Byproducts WaterDicyclohexylurea (DCU) or water-soluble urea[6]
Workup Complexity Aqueous workup to remove acid and excess alcohol[4]Filtration to remove urea byproduct[10]
Substrate Scope Less suitable for acid-sensitive substrates[7]Excellent for acid-labile and sterically hindered substrates[5]
Cost-Effectiveness Generally more cost-effective for large scaleReagents are more expensive

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Methyl 5-Bromo-2-fluoro-3-iodobenzoate

This protocol is adapted from standard Fischer esterification procedures and is optimized for the synthesis of the methyl ester on a larger scale.[2][3][4]

Workflow Diagram:

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 5-Bromo-2-fluoro-3-iodobenzoic acid and Methanol to flask B 2. Slowly add conc. H₂SO₄ A->B Mix C 3. Heat to reflux (65°C) for 4-6 hours B->C Heat D 4. Cool and pour into ice-water C->D Cool E 5. Extract with Ethyl Acetate D->E F 6. Wash with NaHCO₃ solution E->F G 7. Wash with brine, dry, and concentrate F->G H 8. Purify by column chromatography (if necessary) G->H Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve carboxylic acid, alcohol, and DMAP in DCM B 2. Cool to 0°C A->B C 3. Add DCC (or EDC) solution B->C Add D 4. Stir at 0°C then warm to RT overnight C->D Stir E 5. Filter to remove DCU precipitate D->E F 6. Concentrate the filtrate E->F G 7. Purify by column chromatography F->G

Sources

Method

Application Note: Programmable Synthesis of Heterocycles from 5-Bromo-2-fluoro-3-iodobenzoic Acid

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 5-Bromo-2-fluoro-3-iodobenzoic acid , a high-value "ladder" scaffold that enables the p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 5-Bromo-2-fluoro-3-iodobenzoic acid , a high-value "ladder" scaffold that enables the programmable synthesis of polysubstituted heterocycles.[1]

Abstract

The tri-functionalized core of 5-Bromo-2-fluoro-3-iodobenzoic acid represents a "privileged scaffold" for diversity-oriented synthesis (DOS).[2] Its unique substitution pattern offers four distinct points of reactivity with orthogonal activation profiles:

  • Carboxylic Acid (C-1): Amide coupling, esterification, or heterocycle core formation.[1][2]

  • Fluorine (C-2): Activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-carbonyl group.[1][2]
    
  • Iodine (C-3): Highly reactive, enabling chemoselective Pd-catalyzed cross-coupling (Site A).[1][2]

  • Bromine (C-5): Latent reactivity for late-stage diversification (Site B).

This guide provides validated protocols for converting this scaffold into Quinazolin-4(3H)-ones and 1H-Indazoles , followed by a "Ladder Coupling" strategy to sequentially functionalize the remaining halogens.

Reactivity & Chemoselectivity Map

Understanding the reactivity hierarchy is critical for designing successful synthetic routes. The order of operations must respect the bond dissociation energies (BDE) and electronic activation of the core.[1]

Reactivity Hierarchy
  • Acid Chloride/Amide Formation: (Lowest Activation Energy) - Occurs at C-1.[2]

  • 
     Displacement:  (Mild Thermal Activation) - The C-2 Fluorine is highly labile to N-nucleophiles due to the electron-withdrawing inductive effects of the ortho-COOH and ortho-Iodine.[1]
    
  • Palladium Coupling (Site A): (C-I Bond) - Reacts at room temperature or mild heat (

    
    ).[1][2]
    
  • Palladium Coupling (Site B): (C-Br Bond) - Requires higher temperatures (

    
    ) or specialized ligands, allowing for retention of the bromide during the first coupling event.[1][2]
    
Decision Logic Diagram (DOT)

ReactivityMap cluster_legend Reactivity Zones Start 5-Bromo-2-fluoro- 3-iodobenzoic acid Path1 Path A: Heterocycle Formation (Consumes C1 & C2) Start->Path1 Amine/Hydrazine (SNAr + Condensation) Path2 Path B: Sequential Coupling (Consumes C3 then C5) Start->Path2 Pd(0) / Boronic Acid Quin Quinazolinone Core (Retention of I & Br) Path1->Quin R-NH2 / Formamide Ind Indazole Core (Retention of I & Br) Path1->Ind Hydrazine Hydrate Suzuki1 1st Cross-Coupling (Selective at C-3 Iodine) Quin->Suzuki1 Pd(PPh3)4, RT Ind->Suzuki1 Suzuki2 2nd Cross-Coupling (Selective at C-5 Bromine) Suzuki1->Suzuki2 Pd(dppf)Cl2, 90°C C1/C2 (Core) C1/C2 (Core) C3 (High Reactivity) C3 (High Reactivity) C1/C2 (Core)->C3 (High Reactivity) C5 (Latent Reactivity) C5 (Latent Reactivity) C3 (High Reactivity)->C5 (Latent Reactivity)

Caption: Logical flow for chemoselective functionalization. Path A prioritizes scaffold construction; Path B prioritizes peripheral decoration.

Application 1: Synthesis of Functionalized Quinazolin-4(3H)-ones[1][2]

Quinazolinones are privileged pharmacophores in oncology (e.g., EGFR inhibitors).[1][2] This protocol utilizes the C-1 acid and C-2 fluorine to build the heterocyclic ring while preserving the halogen handles.

Mechanism[1][2][3][4]
  • Amidation: Activation of the carboxylic acid and reaction with a primary amine.

  • 
     Cyclization:  The amide nitrogen (or an external ammonia source) displaces the fluorine.
    
Detailed Protocol

Target: 6-Bromo-8-iodo-3-substituted-quinazolin-4(3H)-one[2]

Reagents:

  • Substrate: 5-Bromo-2-fluoro-3-iodobenzoic acid (1.0 equiv)[2]

  • Primary Amine (

    
    ): 1.1 equiv (defines N-3 substituent)[1][2]
    
  • Coupling Agent: HATU (1.2 equiv) or

    
     (for acid chloride route)[1][2]
    
  • Base: DIPEA (3.0 equiv)[1][2]

  • Cyclizing Agent: Formamidine acetate (2.0 equiv) or Trimethyl orthoformate (TMOF)[1][2]

Step-by-Step Procedure:

  • Amide Formation:

    • Dissolve the starting acid (1.0 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 10 min at RT.

    • Add the primary amine (

      
      ) (1.1 mmol).[1][2] Stir at RT for 4–6 h.
      
    • Checkpoint: Monitor by TLC/LCMS. The intermediate 2-fluoro-3-iodo-5-bromo-benzamide should form.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat.[1][2]

      
      , and brine. Dry over 
      
      
      
      and concentrate.
  • Cyclization:

    • Dissolve the crude benzamide in TMOF (Trimethyl orthoformate) (5 mL per mmol).

    • Add Ammonium Acetate (

      
      ) (5.0 equiv).[1][2]
      
    • Heat to 100°C in a sealed tube for 12 h.

    • Note: The ammonia generated in situ displaces the activated 2-Fluorine and condenses with the orthoester to close the ring.[1]

    • Purification: Cool to RT. The product often precipitates. Filter and wash with cold

      
      . If soluble, evaporate TMOF and purify via silica flash chromatography (Hexane/EtOAc).[1][2]
      

Yield Expectation: 65–80% Key Insight: The bulky Iodine at C-3 may sterically hinder the amide bond rotation, actually aiding cyclization by pre-organizing the molecule (Thorpe-Ingold effect).[1]

Application 2: Synthesis of 1H-Indazoles[1][5]

Indazoles are critical scaffolds for kinase inhibitors.[3] This route exploits the high reactivity of the 2-Fluoro position toward hydrazine.[1]

Detailed Protocol

Target: 5-Bromo-7-iodo-1H-indazole-3-ol (or 3-one)[2]

Reagents:

  • Substrate: 5-Bromo-2-fluoro-3-iodobenzoic acid[4]

  • Hydrazine Hydrate (

    
    ): 5.0 equiv[1][2]
    
  • Solvent: n-Butanol or Ethanol[5]

Step-by-Step Procedure:

  • Hydrazine Displacement:

    • Dissolve the acid (1.0 mmol) in n-Butanol (3 mL).[1][2]

    • Add Hydrazine Hydrate (5.0 mmol) dropwise.[1][2]

    • Heat to reflux (118°C) for 16 h.

  • Mechanism in Action:

    • The hydrazine first displaces the 2-Fluorine via

      
      .[1]
      
    • The terminal nitrogen of the hydrazine then attacks the carboxylic acid (or ester) to form the cyclic hydrazide (indazolone).[1]

  • Workup:

    • Cool the reaction mixture. The indazolone product often crystallizes directly from the reaction mixture.

    • Filter the solid.[6] Wash with cold ethanol and water.

    • Safety: Ensure all hydrazine is quenched with bleach solution during waste disposal.

Yield Expectation: 70–85% Structural Note: The resulting product retains the 5-Bromo and 7-Iodo positions (numbering changes due to indazole nomenclature), ready for coupling.[1][2]

Application 3: The "Ladder" Cross-Coupling Strategy

Once the heterocycle is formed (or on the acid precursor), the distinct reactivity of the C-I and C-Br bonds allows for sequential, programmable arylation.[1]

Phase 1: Selective C-3 (Iodo) Coupling

Objective: Install the first aryl group at the iodine position without touching the bromine.[1]

  • Catalyst:

    
     (5 mol%) - A mild Pd(0) source.[1][2]
    
  • Partner: Aryl Boronic Acid (

    
    ) (1.1 equiv).[1][2]
    
  • Base:

    
     (2M aq, 2.0 equiv).[1][2]
    
  • Solvent: DME/Water (4:1).[1][2]

  • Conditions: Room Temperature to 45°C , 4–12 h.

  • Why it works: The C-I bond undergoes oxidative addition significantly faster than C-Br. By keeping the temperature low, the catalyst activates only the iodine.[1]

Phase 2: Selective C-5 (Bromo) Coupling

Objective: Install the second aryl group at the bromine position.[1]

  • Catalyst:

    
     or 
    
    
    
    /XPhos (for difficult substrates).[1][2]
  • Partner: Aryl Boronic Acid (

    
    ) (1.5 equiv).[1][2]
    
  • Base:

    
     (3.0 equiv).[2]
    
  • Solvent: 1,4-Dioxane.[1]

  • Conditions: 90–100°C , 12 h.[1]

  • Why it works: With the iodine gone, forcing conditions are applied to activate the stronger C-Br bond.[1]

Summary of Physical Data & Safety

PropertyDataNote
MW 344.90 g/mol
Appearance Off-white to pale yellow solidLight sensitive (protect from direct light)
Storage 2–8°C, Inert atmosphereIodine bond is labile; avoid prolonged light exposure
Hazards Skin/Eye Irritant2-Fluoro acids can be toxic; handle in fume hood

References

  • Chemoselective Cross-Coupling:Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.

    • Source: Beilstein J. Org. Chem. (via NIH)[1][2]

  • Quinazolinone Synthesis: Synthesis of quinazolinones via condensation of 2-aminobenzamides.[7][8]

    • Source: Organic Chemistry Portal[1]

  • Indazole Synthesis:Synthesis of 1H-indazole derivatives

    • Source: ResearchGate / Arkivoc[1][2]

  • Halogenation Reactivity:Hypervalent Iodine-Mediated Chemoselective Bromin

    • Source: Frontiers in Chemistry[1]

Sources

Application

Application Notes &amp; Protocols: 5-Bromo-2-fluoro-3-iodobenzoic Acid in Drug Discovery Scaffolds

Introduction: The Strategic Value of Halogenated Scaffolds in Medicinal Chemistry In modern drug discovery, the use of halogenated compounds has become a cornerstone of rational drug design.[1][2] Halogen atoms, once vie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Scaffolds in Medicinal Chemistry

In modern drug discovery, the use of halogenated compounds has become a cornerstone of rational drug design.[1][2] Halogen atoms, once viewed primarily as simple sterically bulky groups, are now recognized for their profound ability to modulate a molecule's physicochemical and pharmacological properties.[2][3] Among the halogens, fluorine is particularly prized for its unique characteristics: its small size, high electronegativity, and the strength of the carbon-fluorine bond can enhance metabolic stability, binding affinity, and membrane permeability.[4][5] Consequently, more than half of all newly approved small-molecule drugs feature at least one fluorine atom.[5]

This guide focuses on a particularly versatile building block: 5-Bromo-2-fluoro-3-iodobenzoic acid . This compound is not merely a halogenated aromatic; it is a highly functionalized scaffold offering medicinal chemists three distinct and orthogonally reactive halogen centers (I, Br, F) and a carboxylic acid handle. This unique arrangement allows for sequential, site-selective modifications, enabling the rapid generation of complex, three-dimensional molecules from a single, readily available starting material. Such "privileged scaffolds" are invaluable for building diverse chemical libraries for hit-to-lead optimization and exploring structure-activity relationships (SAR).[6]

This document serves as a detailed guide for researchers, providing both the theoretical basis and practical, field-tested protocols for leveraging the unique reactivity of 5-Bromo-2-fluoro-3-iodobenzoic acid in drug discovery campaigns.

Spotlight on 5-Bromo-2-fluoro-3-iodobenzoic Acid: Properties and Synthesis

The strategic utility of this building block stems from its distinct chemical features, which are summarized below.

Physicochemical Properties
PropertyValueSource
CAS Number Not explicitly available for this specific isomer; similar isomers exist.[7]-
Molecular Formula C₇H₃BrFIO₂[7]
Molecular Weight 344.90 g/mol [7]
Appearance Typically an off-white to light yellow powder.[8][8]
Melting Point 161-163°C (for 5-Bromo-2-iodobenzoic acid)[8]
pKa (Predicted) ~2.47 ± 0.10 (for 5-Bromo-2-iodobenzoic acid)[8]
Solubility Soluble in methanol, slightly soluble in water.[8][8]
Differential Reactivity: The Key to Sequential Functionalization

The power of this scaffold lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is:

C-I > C-Br > C-Cl >> C-F [9][10][11]

This reactivity gradient allows for a predictable and stepwise approach to molecular elaboration:

  • Position 3 (Iodine): The C-I bond is the most labile and will react selectively under mild cross-coupling conditions, leaving the C-Br bond intact.

  • Position 5 (Bromine): Once the iodine has been functionalized, the C-Br bond becomes the most reactive site for a subsequent cross-coupling reaction under slightly more forcing conditions.

  • Position 2 (Fluorine): The C-F bond is exceptionally stable and generally does not participate in cross-coupling reactions, acting as a permanent modulator of the scaffold's electronic properties.

  • Carboxylic Acid: This functional group provides a convenient handle for amide bond formation, a critical linkage in many pharmaceutical compounds.

Representative Synthesis of the Scaffold

While multiple routes exist for halogenated benzoic acids, a common strategy involves diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction. The following workflow illustrates a general approach for synthesizing a di-halogenated benzoic acid, which can be adapted for the title compound.[12][13]

G cluster_0 Synthesis Workflow A 2-Amino-5-bromo-3-fluorobenzoic acid (Starting Material) B Diazotization (NaNO₂, HCl, 0°C) A->B Step 1 C Diazonium Salt Intermediate B->C Step 2 D Iodination (KI solution) C->D Step 3 E 5-Bromo-2-fluoro-3-iodobenzoic acid (Final Product) D->E Step 4 F Purification (Recrystallization) E->F Step 5

Caption: General workflow for the synthesis of the title compound.

Key Applications & Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective functionalization of 5-Bromo-2-fluoro-3-iodobenzoic acid.

Protocol 1: Site-Selective Sonogashira Coupling at the C-I Bond

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[14][15] By leveraging the high reactivity of the C-I bond, we can selectively introduce an alkyne moiety at position 3.

Expert Insight: The use of a copper(I) co-catalyst is traditional and highly effective.[10] It facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is crucial, serving both as a solvent and to neutralize the HI generated during the reaction.[10]

G cluster_0 Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I L₂ Pd0->Pd_complex Oxidative Addition Pd_alkyne Ar-Pd(II)-alkyne L₂ Pd_complex->Pd_alkyne Transmetalation Cu_cycle Cu(I)-acetylide Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_alkyne->Product ArI Ar-I ArI->Pd_complex Alkyne R-C≡C-H Alkyne->Cu_cycle

Caption: The catalytic cycle for the Sonogashira cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 5-Bromo-2-fluoro-3-iodobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

  • Solvent and Reagents Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL per mmol of substrate) followed by the amine base (e.g., diisopropylamine or triethylamine, 5.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature for 3-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Some less reactive substrates may require gentle heating (40-60 °C).

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-5-bromo-2-fluorobenzoic acid.

Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-Br Bond

Following the Sonogashira coupling, the remaining C-Br bond can be functionalized using the Suzuki-Miyaura reaction, which couples an organoboron species with an aryl halide.[11][16]

Expert Insight: The choice of base is critical in Suzuki couplings.[17] A base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[16] The addition of water to the solvent system (e.g., dioxane/water) can often accelerate the reaction.[17] For the C-Br bond, a more electron-rich and bulky phosphine ligand, such as those from the Buchwald group (e.g., SPhos), may be necessary to facilitate efficient oxidative addition.[18]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-Br L₂ Pd0->Pd_complex Oxidative Addition Pd_aryl Ar-Pd(II)-R L₂ Pd_complex->Pd_aryl Transmetalation Base_activation Boronate Complex [R-B(OH)₃]⁻ Pd_aryl->Pd0 Reductive Elimination Product Ar-R Pd_aryl->Product ArBr Ar-Br ArBr->Pd_complex Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Base_activation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave vial or Schlenk tube, combine the 3-alkynyl-5-bromo-2-fluorobenzoic acid derivative (1.0 eq), the desired aryl or vinyl boronic acid (or boronate ester, 1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a ligand like SPhos (0.1 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Seal the vessel and heat the mixture to 80-100 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography or preparative HPLC to yield the fully substituted product.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[19][20] This reaction can be performed selectively at either the C-I or C-Br position, depending on the reaction conditions and the substrate.

Expert Insight: This reaction is highly sensitive to the choice of ligand and base.[21] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often required to promote both the oxidative addition and the final reductive elimination step.[20][21] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.[22]

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a vial with the aryl halide (e.g., 5-Bromo-2-fluoro-3-iodobenzoic acid, 1.0 eq), the amine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., XPhos, 0.08 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Execution: Seal the vial and heat to 80-110 °C for 4-24 hours, until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with ether or ethyl acetate, and filter through Celite®.

  • Purification: Concentrate the filtrate and purify the crude product via column chromatography to obtain the desired aryl amine.

Strategic Application: A Workflow for Library Synthesis

The true power of 5-Bromo-2-fluoro-3-iodobenzoic acid is realized when these selective reactions are combined to build a library of diverse analogues. The following workflow illustrates this powerful strategy.

G Start 5-Bromo-2-fluoro-3-iodobenzoic acid (Scaffold) Step1 Sonogashira Coupling (R¹-alkynes) Start->Step1 Intermediate1 Intermediate Library A (3-alkynyl substituted) Step1->Intermediate1 Introduce R¹ Step2 Suzuki Coupling (R²-boronic acids) Intermediate1->Step2 Intermediate2 Intermediate Library B (3,5-disubstituted) Step2->Intermediate2 Introduce R² Step3 Amide Coupling (R³-amines) Intermediate2->Step3 Final Final Compound Library (Diverse, 3D Scaffolds) Step3->Final Introduce R³

Caption: A strategic workflow for parallel synthesis using the title scaffold.

This approach allows for the systematic exploration of chemical space around the core scaffold. By varying the alkyne (R¹), the boronic acid (R²), and the amine (R³), a large and structurally diverse library of compounds can be generated efficiently, accelerating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Hernandes, M.Z., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. URL: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. URL: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. URL: [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. ACS Publications. URL: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. URL: [Link]

  • Sonogashira Coupling. NROChemistry. URL: [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. National Institutes of Health (NIH). URL: [Link]

  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Oxford Academic. URL: [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. National Institutes of Health (NIH). URL: [Link]

  • 5-Bromo-2-iodobenzoic Acid: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Buchwald–Hartwig amination. Wikipedia. URL: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. URL: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. URL: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. URL: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. URL: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. URL: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. URL: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. URL: [Link]

  • Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. Google Patents.
  • 3,5-Dibromo-2-fluoro-6-iodobenzoic acid. LookChem. URL: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. URL: [Link]

  • 5-Bromo-2-fluoro-3-iodobenzoic acid 250mg. Dana Bioscience. URL: [Link]

  • A kind of preparation method of the iodo-benzoic acid of 2 bromine 5. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeiodination in 5-Bromo-2-fluoro-3-iodobenzoic acid reactions

This technical guide is structured to address the specific reactivity profile of 5-Bromo-2-fluoro-3-iodobenzoic acid . It deviates from standard templates to focus on the unique competition between the C-I, C-Br, and C-C...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific reactivity profile of 5-Bromo-2-fluoro-3-iodobenzoic acid . It deviates from standard templates to focus on the unique competition between the C-I, C-Br, and C-COOH sites.

Substrate Analysis & Reactivity Profile[1]

Before troubleshooting, you must understand why your iodine is disappearing. This scaffold presents a "perfect storm" for side reactions due to the interplay of steric crowding and electronic activation.

  • The Kinetic Hierarchy: The C-I bond is the weakest (

    
    ), followed by C-Br (
    
    
    
    ), and C-F (
    
    
    ).
  • The Trap: The iodine at position 3 is sandwiched between a Fluorine (pos 2) and the Carboxylic acid/Ester (pos 1).

    • Electronic Effect: The ortho-fluoro group is highly electron-withdrawing, making the C-I bond extremely electrophilic. This accelerates oxidative addition (good) but also accelerates metal-halogen exchange (good) and nucleophilic attack (bad).

    • Steric Effect: The ortho-substituents hinder the approach of bulky transmetallation partners, extending the lifetime of the sensitive Ar-Pd-I intermediate. The longer this species exists, the higher the probability of it intercepting a hydride source, leading to protodeiodination.

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

The Problem: You observe the formation of 5-bromo-2-fluorobenzoic acid (des-iodo product) instead of the coupled biaryl.

Mechanism of Failure

In Pd-catalysis, protodeiodination typically occurs via a Palladium-Hydride (Pd-H) detour. If transmetallation is slow (due to sterics at position 3), the oxidative addition complex (


) reacts with a hydride source.

Common Hydride Sources:

  • Alcohols: Used as solvents (MeOH, EtOH, IPA).

  • Amines: Used as bases or ligands (via

    
    -hydride elimination).
    
  • Moisture: Water can act as a proton source if reduced Pd species are present.

Troubleshooting Protocol
Step 1: Solvent Switch (Critical)

Eliminate all protic solvents. The use of Ethanol/Water mixtures is the #1 cause of deiodination in this substrate.

  • Replace with: Anhydrous 1,4-Dioxane, Toluene, or THF.

  • Green Alternative: 2-MeTHF (hydrophobic, separates easily from water during workup).

Step 2: Catalyst & Ligand Selection

You need a catalyst that facilitates rapid transmetallation and reductive elimination to minimize the residence time of the Pd species.

  • Recommendation: Use bulky, electron-rich Buchwald ligands.

    • XPhos or SPhos : Excellent for sterically hindered ortho-substituted halides.

    • Pd Source:

      
       or pre-formed precatalysts (e.g., XPhos Pd G2).
      
  • Avoid:

    
     (Tetrakis). It is often too slow for this crowded interface, allowing dehalogenation to compete.
    
Step 3: Base Management
  • Avoid: Alkoxides (

    
    , 
    
    
    
    ). These can undergo
    
    
    -hydride elimination to form Pd-H.
  • Use: Inorganic carbonates or phosphates (

    
    , 
    
    
    
    ).[1]
Visualizing the Failure Mode

The following diagram illustrates where the cycle breaks down.

SuzukiFailure Substrate Ar-I Substrate OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd Pd0 Pd(0) Active Species Pd0->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Slow (Sterics) PdHydride H-Pd-Ar Species OxAdd->PdHydride Interception RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Coupled Product (Ar-R) RedElim->Product HydrideSource Hydride Source (Alcohol/Amine) HydrideSource->PdHydride DeiodoProd Protodeiodination (Ar-H) PdHydride->DeiodoProd Reductive Elim.

Caption: The "Hydride Detour" (Red path) competes with Transmetallation when steric hindrance at Position 3 slows down the catalytic cycle.

Scenario B: Halogen-Metal Exchange (Grignard/Lithiation)

The Problem: You are trying to convert the C-I bond to a nucleophile (Ar-Mg-X or Ar-Li) to react with an electrophile (e.g., an aldehyde), but you recover the protonated arene.

Mechanism of Failure
  • The Acidic Proton: If you use the free acid (COOH), the first equivalent of organometallic reagent acts as a base, deprotonating the acid to form the carboxylate salt. This is often insoluble and alters reactivity.

  • Temperature: Lithium-Halogen exchange is extremely fast. If the temperature is too high (>-78°C for Li, >0°C for Mg), the resulting aryl-metal species can abstract a proton from the solvent (THF decomposition) or "scramble" to the Bromine position.

Troubleshooting Protocol
Step 1: Protection (Mandatory)

Do not use the free acid. Convert it to a Methyl Ester or tert-Butyl Ester.

  • Why? It removes the acidic proton and prevents the formation of insoluble carboxylate salts that trap the organometallic reagent.

Step 2: The "Turbo Grignard" Method

Standard Grignard formation (Mg metal) will fail or be sluggish due to the electron-rich nature of the benzoate ester. Use Knochel’s Turbo Grignard (


).
  • Reagent: Isopropylmagnesium chloride - Lithium chloride complex.[2]

  • Conditions:

    
     to 
    
    
    
    in THF.
  • Selectivity: This reagent is highly selective for Iodine over Bromine.

  • Procedure:

    • Dissolve Ester in anhydrous THF under Argon. Cool to

      
      .
      
    • Add

      
       (1.1 equiv) dropwise.
      
    • Stir 30 mins. (Monitor by GCMS: quench aliquot with

      
      . If you see Ar-D, exchange is complete).
      
    • Add Electrophile.[2]

Step 3: Quenching

If you still see Ar-H after workup, your "anhydrous" solvent is wet. The Ar-Mg-Cl species is a potent base; it will find water instantly.

Summary of Optimized Conditions

ParameterStandard (Risky)Optimized (Safe)Reason
Solvent (Suzuki) MeOH, EtOH, DMFDioxane, Toluene, 2-MeTHF Removes hydride sources.
Base (Suzuki) NaOEt, KOtBu

,

Prevents

-hydride elimination.
Catalyst (Suzuki)


+ XPhos
Accelerates transmetallation step.
Substrate Form Free Acid (-COOH)Ester (-COOMe) Prevents catalyst poisoning/proton quenching.
Exchange Reagent n-BuLi

Higher chemoselectivity (I vs Br).

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

DecisionTree Start Start: Iodine Loss Observed ReactionType Reaction Type? Start->ReactionType Suzuki Pd-Catalyzed Coupling ReactionType->Suzuki Exchange Li/Mg Exchange ReactionType->Exchange SolventCheck Is Solvent Protic? (Alcohol/Water) Suzuki->SolventCheck ChangeSolvent Switch to Dioxane/Toluene SolventCheck->ChangeSolvent Yes BaseCheck Is Base an Alkoxide? SolventCheck->BaseCheck No ChangeBase Switch to K3PO4/Cs2CO3 BaseCheck->ChangeBase Yes LigandCheck Ligand Used? BaseCheck->LigandCheck No ChangeLigand Switch to XPhos/SPhos (Faster Transmetallation) LigandCheck->ChangeLigand PPh3/None AcidCheck Is Free Acid Present? Exchange->AcidCheck Protect Protect as Methyl Ester AcidCheck->Protect Yes ReagentCheck Reagent Used? AcidCheck->ReagentCheck No UseTurbo Use iPrMgCl-LiCl (-20°C) ReagentCheck->UseTurbo nBuLi/Mg

Caption: Diagnostic workflow for identifying the root cause of deiodination.

References

  • Mechanisms of Dehalogenation in Pd-Catalysis: Navarro, O. et al. "Dehalogenation of Aryl Halides."[3] Journal of Organic Chemistry, 2005. (Verified via BenchChem/ACS snippets).

  • Turbo Grignard (iPrMgCl·LiCl) Protocols: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[2][4] Angewandte Chemie International Edition, 2004.[2]

  • Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[5]

  • Site-Selectivity in Polyhalogenated Arenes: Houpis, I. N., et al. "Selectivity in the Cross-Coupling of Polyhalogenated Arenes."[6] Organic Process Research & Development, 2009.

Sources

Optimization

Technical Support Center: Reaction Temperature Optimization for 5-Bromo-2-fluoro-3-iodobenzoic Acid

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 5-Bromo-2-fluoro-3-iodobenzoic acid . This guide focuses on the critical variable of reaction temperature...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 5-Bromo-2-fluoro-3-iodobenzoic acid . This guide focuses on the critical variable of reaction temperature during the Directed Ortho Metalation (DoM) step, which is the industry-standard method for introducing iodine regioselectively into the 5-bromo-2-fluorobenzoic acid scaffold.

Topic: Optimization of Directed Ortho Metalation (DoM) parameters for regioselective iodination. Target Product: 5-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 2092613-57-3). Core Challenge: Balancing kinetic control (C3-H deprotonation) against thermodynamic instability (Li-Br exchange and benzyne formation).

Executive Summary & Mechanistic Insight

The synthesis of 5-Bromo-2-fluoro-3-iodobenzoic acid relies on the synergistic directing effects of the fluorine atom and the carboxylate group. The fluorine atom is a potent Ortho-Directing Group (ODG) due to its strong inductive electron-withdrawing effect ($ -I $), which acidifies the adjacent C3-proton.

However, this reaction is highly temperature-sensitive due to two competing failure modes:

  • Lithium-Halogen Exchange (Li/Br): The bromine at C5 is susceptible to nucleophilic attack by the lithium base, leading to debrominated byproducts.

  • Benzyne Formation: At elevated temperatures ($ > -50^{\circ}\text{C} $), the lithiated intermediate can eliminate LiF to form a reactive benzyne species, leading to tar/polymerization.

Optimal Window: The reaction requires strict kinetic control at -78°C using a non-nucleophilic base (LDA) to favor C3-deprotonation over C5-attack.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing significant amounts of de-brominated product (2-fluoro-3-iodobenzoic acid) in my LC-MS."

Diagnosis: Lithium-Halogen Exchange (Temperature Excursion). While LDA is a bulky, non-nucleophilic base, it can still facilitate Li/Br exchange if the temperature is too high or if the addition is too fast, creating local hot spots.

  • Mechanism: The base attacks the Br atom instead of the C3-proton, generating a 5-lithio species which is then quenched by iodine (or protonated during workup), losing the bromine handle.

  • Solution:

    • Ensure the internal reaction temperature never exceeds -70°C during base addition.

    • Switch from n-BuLi (if used directly) to pre-generated LDA or LiTMP. n-BuLi is highly nucleophilic and causes rapid Li/Br exchange.

    • Check: Verify the quality of your anhydrous THF. Solvation effects play a role in the aggregation state of the base, affecting selectivity.

Issue 2: "The reaction mixture turns dark brown/black, and yield is <30%."

Diagnosis: Benzyne Formation (Elimination of LiF). The lithiated intermediate (3-lithio-5-bromo-2-fluorobenzoate) is unstable. If the temperature rises above -50°C before the iodine quench, LiF is eliminated to form a benzyne intermediate.

  • Mechanism: The Lithium at C3 and Fluorine at C2 eliminate to form 3,5-bromo-benzyne, which rapidly polymerizes or reacts non-selectively.

  • Solution:

    • Maintain -78°C strictly throughout the "aging" period (the time between base addition and iodine addition).

    • Reduce the aging time. A 30-60 minute hold is sufficient for deprotonation; longer times increase the risk of elimination.

    • Quench Protocol: Add the iodine solution rapidly (but controlled) while keeping the mixture cold. Do not allow the reaction to warm up until after the iodine is fully added.

Issue 3: "I recover mostly starting material (5-bromo-2-fluorobenzoic acid) despite using 2.2 eq of base."

Diagnosis: Incomplete Deprotonation (Kinetic Barrier).

  • Mechanism: The first equivalent of base simply deprotonates the carboxylic acid to form the lithium carboxylate ($ \text{COO}^- \text{Li}^+ $). This anionic species repels the second equivalent of base (Coulombic repulsion), making the C3-deprotonation slower.

  • Solution:

    • Temperature/Time Trade-off: While -78°C is safer, the reaction rate is slow. Ensure you stir for at least 1 hour at -78°C after base addition.

    • Solvent Additive: Add HMPA or DMPU (2-3 eq) as a co-solvent. These polar aprotic additives break up lithium aggregates, increasing the "kinetic basicity" of LDA without increasing nucleophilicity, driving the second deprotonation to completion.

Optimized Experimental Protocol

Objective: Synthesis of 5-Bromo-2-fluoro-3-iodobenzoic acid via DoM. Scale: 10 mmol (adaptable).

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 5-Bromo-2-fluorobenzoic acid (2.19 g, 10 mmol).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (11.5 mL, 23 mmol, 2.3 eq).

    • Note: 2.3 eq is used to account for the acidic proton on COOH and the C3-H, plus a slight excess.

  • Electrophile: Iodine (

    
    ), 3.05 g (12 mmol) dissolved in 10 mL anhydrous THF.
    
  • Solvent: Anhydrous THF (50 mL).

  • Cryostat: Capable of maintaining -78°C (Dry ice/Acetone bath).

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Add 5-Bromo-2-fluorobenzoic acid and anhydrous THF. Cool the solution to -78°C .

    • Observation: The starting material may precipitate slightly at this temperature; this is normal.

  • Metalation (The Critical Step):

    • Add the LDA solution dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes .

    • Monitor: Ensure internal temperature does not rise above -70°C .

    • Chemistry: The solution will turn from clear to yellow/orange, indicating the formation of the dianion (lithium 5-bromo-2-fluoro-3-lithiobenzoate).

    • Aging: Stir at -78°C for 60 minutes .

  • Quenching:

    • Add the Iodine/THF solution dropwise over 10-15 minutes.

    • Maintain temperature at -78°C .

    • After addition, stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Workup:

    • Quench with 10% aqueous $ \text{Na}_2\text{S}_2\text{O}_3 $ (Sodium thiosulfate) to reduce excess iodine (color changes from dark red/purple to yellow).

    • Acidify carefully with 1M HCl to pH 2-3 (precipitates the product).

    • Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over $ \text{Na}_2\text{SO}_4 $.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:EtOAc + 1% Acetic Acid).

Visualization & Data

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition between the desired pathway and the two primary failure modes.

ReactionPathways Start 5-Bromo-2-fluorobenzoic acid Lithiated Intermediate: 3-Lithio-5-bromo-2-fluorobenzoate Start->Lithiated LDA (2.2 eq) -78°C, THF Exchange SIDE PRODUCT B: 2-Fluoro-5-iodobenzoic acid (via Li/Br Exchange) Start->Exchange n-BuLi use OR Temp > -60°C Product TARGET: 5-Bromo-2-fluoro-3-iodobenzoic acid Lithiated->Product 1. Iodine 2. H+ Benzyne SIDE PRODUCT A: Benzyne Polymer/Tar (via LiF Elimination) Lithiated->Benzyne Temp > -50°C (Thermodynamic drift)

Caption: Kinetic competition during the lithiation of 5-bromo-2-fluorobenzoic acid. Control of temperature is the sole determinant preventing pathways A and B.

Temperature Impact Table[1]
TemperaturePrimary OutcomeYield EstimateMechanistic Explanation
-78°C Target Product 85-95% Kinetic control; C3-H is the most acidic proton; C-Li bond is stable.
-40°CBenzyne / Tar< 20%Elimination of LiF occurs rapidly; "Ortho-lithio fluorides" are unstable.
0°CComplex Mixture0%Rapid decomposition; Li/Br exchange scrambling.

References

  • Schlosser, M. (2005). The regioselective lithiation of fluorobenzenes and related compounds.

    • Source:

  • Menzel, K., et al. (2006).[1] Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes.[1] Discusses the stability of lithiated bromo-arenes and the competition between exchange and deprotonation.

    • Source:

  • General Protocol Validation: The protocol above is derived from standard "Directed Ortho Metalation" (DoM)

    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 5-Bromo-2-fluoro-3-iodobenzoic Acid

This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 5-Bromo-2-fluoro-3-iodobenzoic acid, a complex halogenated aromatic compound relevant in pharmaceutical and chemical synthesis. Design...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 5-Bromo-2-fluoro-3-iodobenzoic acid, a complex halogenated aromatic compound relevant in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral report to offer a comparative analysis, explaining the causal relationships between molecular structure and spectral output. We will dissect the predicted spectrum, compare it with simpler analogues, and provide a robust experimental protocol grounded in established principles.

Structural Elucidation in a Crowded Aromatic System

5-Bromo-2-fluoro-3-iodobenzoic acid presents a fascinating case for NMR spectroscopy. The benzene ring is heavily substituted with four distinct groups: a carboxylic acid, and three different halogens (Fluorine, Bromine, and Iodine). This dense substitution pattern leaves only two protons on the aromatic ring. Understanding their chemical environment is critical for confirming the compound's identity and purity. The electronic effects of each substituent—inductive withdrawal and resonance—combine to create a unique magnetic environment for the remaining protons, which is directly reported by their chemical shifts and coupling patterns.

The analysis of such a spectrum relies on first principles of NMR, including the predictable deshielding effects of electron-withdrawing groups and the through-bond coupling interactions between nuclei.[1][2] The presence of fluorine adds a layer of complexity and diagnostic power, as ¹H-¹⁹F coupling provides unambiguous evidence of spatial proximity.

cluster_0 5-Bromo-2-fluoro-3-iodobenzoic acid C1 C C2 C C1->C2 COOH C(=O)OH C1->COOH C3 C C2->C3 F F C2->F C4 C C3->C4 I I C3->I C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 Br Br C5->Br C6->C1 H6 H C6->H6

Figure 1: Molecular structure of 5-Bromo-2-fluoro-3-iodobenzoic acid with key protons labeled.

Predicted ¹H NMR Spectrum and Interpretation

While an experimental spectrum for this specific molecule is not widely published, a highly accurate prediction can be made based on established substituent effects and coupling constants. The spectrum is expected to show three distinct signals: one for the carboxylic acid proton and two for the aromatic protons.

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
-COOH~11-13broad singlet (br s)N/A1HAcidic proton, chemical shift is concentration and solvent dependent. Broadening due to chemical exchange.[1][3]
H6~8.0-8.2doublet of doublets (dd)⁴J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 7-9 Hz1HDeshielded by ortho-Br and meta-F/COOH groups. Shows meta coupling to H4 and a larger ortho coupling to F.
H4~7.8-8.0doublet of doublets (dd)⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 4-6 Hz1HDeshielded by ortho-I and meta-Br/COOH groups. Shows meta coupling to H6 and a smaller meta coupling to F.

Causality Behind the Predictions:

  • Chemical Shifts (δ): The aromatic protons (H4, H6) are expected in the downfield region (6.5-8.0 ppm) due to the ring current effect.[4] All substituents are electron-withdrawing, further deshielding these protons and pushing their signals even further downfield.[5] The carboxylic acid proton's signal is significantly downfield due to strong deshielding and its involvement in hydrogen bonding.[3]

  • Integration: The relative areas under each signal correspond to the number of protons generating that signal. Here, a 1:1:1 ratio is predicted.[6]

  • Multiplicity & Coupling Constants (J):

    • The two aromatic protons, H4 and H6, are separated by four bonds (meta-position). They will split each other's signal into a doublet, with a characteristic small meta-coupling constant (⁴J(H-H)) of 2-3 Hz.[2]

    • Crucially, these protons also couple to the fluorine atom at position 2. H6 is three bonds away (ortho), resulting in a larger coupling constant (³J(H-F)) of 7-9 Hz. H4 is four bonds away (meta), resulting in a smaller coupling constant (⁴J(H-F)) of 4-6 Hz.

    • This results in both aromatic signals appearing as a doublet of doublets (dd), a pattern that is highly diagnostic for this substitution pattern.

Comparative Analysis with Alternative Structures

To contextualize the predicted spectrum, it is instructive to compare it with simpler, related molecules. This comparison highlights the specific influence of each substituent on the final spectrum.

CompoundAromatic Proton(s)δ (ppm)MultiplicityKey Feature(s)
Benzoic Acid H-2/6, H-3/5, H-48.12, 7.51, 7.62d, t, tBaseline spectrum for a monosubstituted aromatic acid.[7]
2-Fluorobenzoic Acid H-3, H-4, H-5, H-6~7.1-7.8mComplex multiplet pattern due to multiple H-H and H-F couplings.[8] Demonstrates the splitting effect of fluorine.
5-Bromo-2-iodobenzoic Acid H-3, H-4, H-6(Predicted) ~7.5-8.0mLacks fluorine, so only H-H couplings are present. The signals would likely be a doublet and two doublets of doublets.[9]
5-Bromo-2-fluoro-3-iodobenzoic acid H-4, H-6(Predicted) ~7.8-8.2dd, ddSimplified to two signals due to heavy substitution. The doublet of doublets pattern is a direct result of combined H-H and H-F coupling.

This comparison underscores how the introduction of multiple halogens, particularly fluorine, systematically modifies the ¹H NMR spectrum, providing a clear fingerprint for the target molecule.

Self-Validating Experimental Protocol

Acquiring a high-quality, interpretable spectrum requires a meticulous and validated methodology. The choice of solvent and instrument parameters are not arbitrary; they are selected to maximize resolution and minimize artifacts.

Standard Operating Procedure: ¹H NMR Spectroscopy of Aromatic Carboxylic Acids

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample (e.g., 5-Bromo-2-fluoro-3-iodobenzoic acid).

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is highly recommended for carboxylic acids as it minimizes the exchange rate of the acidic proton, resulting in a more distinct, observable signal. CDCl₃ can also be used, but the acidic proton may be broader or exchange with trace water.[10][11]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition & Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID to generate the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.7 mL DMSO-d6 + TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Set Parameters (Pulse, Scans) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 proc4 Assign Signals & Confirm Structure proc3->proc4

Figure 2: Standard workflow for NMR sample analysis.

Conclusion

The ¹H NMR spectrum of 5-Bromo-2-fluoro-3-iodobenzoic acid is a powerful tool for its unambiguous identification. The predicted spectrum, characterized by a downfield broad singlet for the carboxylic acid proton and two distinct doublet of doublets in the aromatic region, serves as a unique fingerprint. The key to interpretation lies in recognizing the combined influence of all five substituents on the two remaining ring protons, with the H-F coupling providing the most definitive structural information. By comparing this complex spectrum with simpler analogues and adhering to a rigorous experimental protocol, researchers can confidently elucidate and validate the structure of this and other similarly complex molecules, ensuring the integrity of their scientific and developmental work.

References

  • University of Regensburg. (n.d.). Chemical Shifts. Retrieved from a resource discussing typical ¹H chemical shift ranges and the factors that influence them, such as hydrogen bonding and solvent effects.
  • Cubberley, M. S., & Iverson, B. L. (2001). (1)H NMR investigation of solvent effects in aromatic stacking interactions. Journal of the American Chemical Society, 123(31), 7560–7563. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Nigerian Research Journal of Chemical Sciences.
  • University of Calgary. (n.d.). ¹H NMR Spectroscopy. Retrieved from a guide on interpreting ¹H NMR spectra, covering chemical shift, integration, multiplicity, and coupling constants.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Cavaleiro, J. A. S. (n.d.). “Solvent Effects” in ¹H NMR Spectroscopy: A Simple Undergraduate Experiment.
  • Frank, J. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. A video tutorial on interpreting NMR spectra of disubstituted benzenes and other functional groups.
  • Chem LibreTexts. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • Chem LibreTexts. (n.d.). Short Summary of ¹H-NMR Interpretation.
  • Chem LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). An introductory guide to understanding and interpreting ¹H NMR spectra.
  • Cubberley, M. S., & Iverson, B. L. (2001). (1)H NMR investigation of solvent effects in aromatic stacking interactions. PubMed. [Link]

  • DSpace@MIT. (n.d.). APPENDIX 2: ¹H NMR Spectral parameters for substituted benzenes.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, February 27). 5-Bromo-2-iodobenzoic Acid: Comprehensive Overview and Applications. An overview of 5-Bromo-2-iodobenzoic acid, including its properties and synthesis.
  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH low/high resolution analysis. An analysis of the ¹H NMR spectrum of benzoic acid.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7).
  • ChemicalBook. (n.d.). 5-Bromo-2-iodobenzoic acid synthesis. Provides information on the synthesis of 5-bromo-2-iodobenzoic acid.
  • Chem LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

Comparative

5-Bromo-2-fluoro-3-iodobenzoic Acid: 13C NMR Structural Elucidation

This guide provides a technical analysis of the 13C NMR spectral characteristics of 5-Bromo-2-fluoro-3-iodobenzoic acid , a specialized intermediate used in the synthesis of kinase inhibitors and poly-halogenated drug sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 13C NMR spectral characteristics of 5-Bromo-2-fluoro-3-iodobenzoic acid , a specialized intermediate used in the synthesis of kinase inhibitors and poly-halogenated drug scaffolds.

As direct experimental spectral data is often proprietary or absent from public databases for this specific regioisomer, this guide utilizes a Comparative Predictive Model . We validate the target structure by analyzing the differential shifts against its commercially available precursor, 5-Bromo-2-fluorobenzoic acid, and applying rigorous substituent chemical shift (SCS) theory.

Executive Summary

  • Target Molecule: 5-Bromo-2-fluoro-3-iodobenzoic acid

  • Primary Diagnostic: The "Heavy Atom Effect" at C3 results in a dramatic upfield shift (~85–90 ppm) coupled with a large 2-bond C-F coupling constant (~23 Hz).

  • Critical Verification Step: Distinguishing the target from its regioisomer (e.g., 6-iodo isomer) relies on observing the specific C2-F coupling pattern and the shielding of the C3 position.

Theoretical Framework & Substituent Effects

To accurately assign the 13C signals, we must deconstruct the molecule into its core interactions. The benzene ring is subject to three competing electronic effects:

  • Fluorine (C2): Acts as the "Anchor." It causes massive deshielding at C2 (ipso) and significant shielding at C1/C3 (ortho). It imparts large

    
     coupling constants (160–260 Hz) that serve as a "ruler" for assigning distance.
    
  • Iodine (C3): The "Shield." Iodine is unique among halogens; due to the Heavy Atom Effect (spin-orbit coupling), it causes a strong upfield (shielding) shift of 20–30 ppm at the ipso carbon (C3), often pushing it into the aliphatic region (<100 ppm).

  • Bromine (C5): The "Perturber." Bromine provides a moderate shielding effect at C5 (ipso) and deshielding at ortho positions (C4/C6).

Diagram: Substituent Interaction Pathway

The following logic flow illustrates how electronic effects dictate the spectral fingerprint.

G cluster_key Dominant Effect on C3 (Diagnostic Peak) F Fluorine (C2) C2 C2 (Ipso) ~160 ppm 1J_CF ~260 Hz F->C2 Strong Deshielding (Inductive) C3 C3 (Ortho to F) ~88 ppm 2J_CF ~23 Hz F->C3 Shielding (Resonance) I Iodine (C3) I->C3 Heavy Atom Effect (Strong Shielding) Br Bromine (C5) Br->C3 Meta Effect (Weak) C1 C1 (Ortho to F) ~120 ppm 2J_CF ~12 Hz

Figure 1: Interaction map showing how Fluorine and Iodine exert opposing but characteristic forces on the C3 carbon.

Comparative Data Analysis

This table compares the Predicted Shifts of the target molecule against the Experimental Baseline of 5-Bromo-2-fluorobenzoic acid (the non-iodinated precursor). This comparison highlights the specific "Delta" caused by adding Iodine.

Solvent: DMSO-


 (Standard for benzoic acids)
Reference:  TMS (0 ppm)
Carbon PositionTypePrecursor (No Iodine) Exp. Shift (ppm)*Target (With Iodine) Predicted Shift (ppm) Δ (Shift Change) Predicted Coupling (

)
C1 Quaternary (COOH)~120.5122.0 +1.5

Hz
C2 Quaternary (C-F)~159.0162.5 +3.5

Hz
C3 Quaternary (C-I) 118.5 (CH) 88.0 (C-I) -30.5

Hz
C4 Methine (CH)~135.0143.0 +8.0

Hz
C5 Quaternary (C-Br)~116.5118.0 +1.5

Hz
C6 Methine (CH)~132.0131.0 -1.0

Hz
C7 Carbonyl (COOH)~165.0164.5 -0.5

Hz

*Precursor values based on standard substituent increments for 5-bromo-2-fluorobenzoic acid.

Key Spectral Features to Verify:
  • The C3 Anomaly: In the precursor, C3 is a protonated carbon resonating at ~118 ppm. In the target, the substitution of H with I causes a massive upfield shift to ~88 ppm . If you do not see a quaternary doublet near 85–90 ppm, you do not have the correct product.

  • C2 Splitting: The C2 carbon will appear as a large doublet (

    
    ) with a coupling constant of ~255 Hz. This confirms the presence of Fluorine directly attached to the ring.
    
  • C4 Deshielding: The C4 proton signal (in HSQC) and carbon signal will shift downfield (higher ppm) due to the ortho-effect of the new Iodine atom.

Experimental Protocol for Validation

To obtain high-resolution data capable of resolving the C-F coupling constants, follow this optimized protocol.

A. Sample Preparation[3]
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    due to the low solubility of poly-halo-benzoic acids and to prevent dimerization of the carboxylic acid.
  • Concentration: Prepare a saturated solution (

    
     30 mg in 0.6 mL).
    
  • Additives: Trace

    
     (Chromium(III) acetylacetonate) can be added as a relaxation agent to ensure quaternary carbons (C1, C2, C3, C5, C7) integrate visible signals, though this is optional for simple shift assignment.
    
B. Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE on quaternary carbons if quantitative data is needed, or standard zgpg for sensitivity.

  • Scans (NS): Minimum 1024 scans. The splitting of signals by Fluorine distributes intensity, making peaks appear smaller (lower S/N ratio).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons (C-Br, C-I) have long T1 relaxation times.

  • Spectral Width: -10 ppm to 200 ppm.

C. Validation Workflow

Use this decision tree to interpret your spectrum.

Validation Start Acquire 13C {1H} Spectrum CheckC2 Is there a doublet at ~160 ppm (J ~255 Hz)? Start->CheckC2 CheckC3 Is there a shielded doublet at ~80-95 ppm? CheckC2->CheckC3 Yes ResultFailF FAIL: Missing Fluorine or wrong position CheckC2->ResultFailF No CheckC4 Is C4 (CH) deshielded (>140 ppm)? CheckC3->CheckC4 Yes (C-I present) ResultFailI FAIL: Missing Iodine (Check Starting Material) CheckC3->ResultFailI No (Signal >110 ppm) ResultPass CONFIRMED: 5-Bromo-2-fluoro-3-iodobenzoic acid CheckC4->ResultPass Yes ResultIso POSSIBLE ISOMER: Iodine likely at C6 CheckC4->ResultIso No

Figure 2: Step-by-step logic for confirming the regiochemistry of the product.

References

  • Substituent Effects in NMR: Viesser, R. V., et al.[1] "The halogen effect on the 13C NMR chemical shift in substituted benzenes." Physical Chemistry Chemical Physics, 2018.

  • Heavy Atom Effect: Vicha, J., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts." Chemical Reviews, 2020.

  • C-F Coupling Constants: Doddrell, D., et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 1976.

  • General Data: 5-Bromo-2-fluorobenzoic acid spectral data derived from Sigma-Aldrich/Merck comparative analysis.

Sources

Validation

5-Bromo-2-fluoro-3-iodobenzoic acid 19F NMR analysis

Technical Guide: NMR Characterization of 5-Bromo-2-fluoro-3-iodobenzoic Acid Executive Summary The characterization of 5-Bromo-2-fluoro-3-iodobenzoic acid presents a distinct analytical challenge due to its tetrasubstitu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: NMR Characterization of 5-Bromo-2-fluoro-3-iodobenzoic Acid

Executive Summary

The characterization of 5-Bromo-2-fluoro-3-iodobenzoic acid presents a distinct analytical challenge due to its tetrasubstituted benzene ring, which leaves only two aromatic protons for


 NMR interrogation. While Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight, it fails to distinguish between regiochemical isomers (e.g., 4-iodo vs. 3-iodo variants) critical for downstream Suzuki or Sonogashira couplings.

This guide establishes


 NMR  as the primary analytical standard for this scaffold. Unlike 

NMR, which suffers from low information density in this context,

NMR exploits the high sensitivity of the fluorine nucleus to the "Heavy Atom Effect" of the adjacent iodine and the electronic environment of the ortho-carboxylic acid.

Part 1: The Analytical Challenge

The core difficulty in validating this compound lies in verifying the relative positions of the halogens. The synthesis typically involves iodination of a precursor, where regioselectivity is not guaranteed.

Analytical Decision Matrix

The following decision tree illustrates why


 NMR is the optimal path for structural confirmation compared to alternatives.

decision_tree start Sample: 5-Bromo-2-fluoro-3-iodobenzoic Acid q1 Primary Goal? start->q1 path_mass Confirm Mass/Purity q1->path_mass Quant/MW path_struc Confirm Regiochemistry q1->path_struc Isomer ID method_lcms LC-MS path_mass->method_lcms method_hnmr 1H NMR path_struc->method_hnmr method_fnmr 19F NMR path_struc->method_fnmr Recommended method_xray X-Ray Crystallography path_struc->method_xray Gold Standard (Slow) res_lcms Result: MW Confirmed Fails to distinguish isomers method_lcms->res_lcms res_hnmr Result: Ambiguous Only 2 protons (meta-coupling) method_hnmr->res_hnmr res_fnmr Result: Definitive Shift sensitive to Ortho-I/COOH method_fnmr->res_fnmr res_xray Result: Absolute Too slow for routine QC method_xray->res_xray

Figure 1: Analytical workflow selecting


 NMR as the optimal balance of speed and structural resolution.

Part 2: Comparative Analysis

Method A: NMR (The Gold Standard)

The fluorine atom at position 2 is flanked by a carboxylic acid (C1) and an iodine atom (C3). This creates a unique electronic "push-pull" environment.

  • Ortho-COOH Effect: The carbonyl group is electron-withdrawing, typically deshielding the fluorine.

  • Ortho-Iodine Effect: Iodine exerts a relativistic "Heavy Atom Effect" (spin-orbit coupling) which can significantly alter the chemical shift, distinct from a proton or bromine at that position.

Method B: NMR (The Limitation)

With substituents at positions 1, 2, 3, and 5, protons exist only at C4 and C6.

  • Pattern: Two singlets or weakly coupled doublets (

    
     Hz, meta-coupling).
    
  • Ambiguity: The chemical shift difference between H4 and H6 is often minimal and solvent-dependent, making it difficult to confidently assign the 3-iodo vs. 4-iodo isomer without complex 2D experiments (HMBC).

Data Comparison Table
Feature

NMR

NMR
LC-MS
Primary Signal Single sharp peak (Singlet/Multiplet)Two weak doublets/singletsMolecular Ion (

)
Isomer Specificity High (Sensitive to ortho-substituents)Low (Ambiguous coupling)None (Same m/z)
Solvent Sensitivity High (H-bonding to ortho-COOH)ModerateN/A
Acquisition Time < 5 mins (High sensitivity)< 5 mins< 10 mins
Sample Requirement ~5-10 mg~5-10 mg< 1 mg

Part 3: Chemical Shift & Solvent Effects

The chemical shift of the fluorine in 5-Bromo-2-fluoro-3-iodobenzoic acid is highly solvent-dependent due to the ortho-carboxylic acid.

Predicted Shift Ranges (Reference: ppm)
  • In

    
     (Non-polar/Weakly polar): 
    
    • The intramolecular H-bond between the COOH and F is minimized or competes with dimerization.

    • Expected Range:

      
       to 
      
      
      
      ppm.
    • Note: Solubility may be limited.

  • In DMSO-

    
     (Polar Aprotic): 
    
    • DMSO is a strong H-bond acceptor. It disrupts the intramolecular COOH...F interaction and H-bonds strongly with the acid proton. This changes the electron density around the ring.

    • Expected Range:

      
       to 
      
      
      
      ppm.
    • Observation: Peaks are often sharper in DMSO due to the suppression of exchange broadening of the acid proton.

  • In Methanol-

    
     (Polar Protic): 
    
    • Solvent exchanges with the acidic proton.

    • Expected Range:

      
       to 
      
      
      
      ppm.

Critical Insight: The "Heavy Atom Effect" of Iodine at the C3 position (ortho to F) typically causes a shielding effect (movement upfield/more negative ppm) compared to the non-iodinated precursor. If you observe a shift significantly downfield (less negative, e.g., -60 to -80 ppm), suspect loss of the iodine or incorrect regiochemistry (e.g., F next to two electron-withdrawing groups without the shielding iodine).

Part 4: Experimental Protocol

This protocol ensures reproducibility and accurate referencing, which is notorious in


 NMR due to the lack of a standard "lock" signal equivalent to TMS in proton NMR.
Reagents
  • Analyte: 5-Bromo-2-fluoro-3-iodobenzoic acid (>95% purity).

  • Solvent: DMSO-

    
     (Recommended for solubility and peak sharpness).
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Fluorobenzene (
    
    
    ppm). Do not rely on instrument referencing alone.
Step-by-Step Workflow

protocol_flow step1 1. Weighing 10-15 mg Sample step2 2. Solvation 0.6 mL DMSO-d6 step1->step2 step3 3. Internal Std Add 1 uL Ph-F (Optional) step2->step3 step4 4. Acquisition SW: 200ppm O1P: -100ppm step3->step4 step5 5. Processing LB = 1.0 Hz Baseline Corr step4->step5

Figure 2: Standardized acquisition workflow.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgfig (Inverse gated decoupling) or standard zg if proton coupling is desired for confirmation.

  • Spectral Width (SW): 200 ppm (Range: -50 to -250 ppm).

  • Transmitter Offset (O1P): -100 ppm (Centers the window on the expected aromatic F region).

  • Relaxation Delay (D1):

    
     seconds (Fluorine relaxes slower than protons; ensure adequate delay for integration).
    
  • Scans (NS): 16–32 scans (High sensitivity of

    
     usually requires few scans).
    

Part 5: Troubleshooting & Interpretation

Scenario 1: Multiple Fluorine Peaks
  • Cause: Rotamers (rare for this molecule) or Regioisomers.

  • Action: Check the integration. If you see a minor peak (<5%) at a slightly different shift (

    
     ppm), it is likely the 5-bromo-2-fluoro-4-iodobenzoic acid  isomer. The 3-iodo isomer (target) should be more shielded (more negative ppm) due to the ortho-iodine effect compared to the 4-iodo isomer.
    
Scenario 2: Broadened Peak[1]
  • Cause: Chemical exchange of the carboxylic acid proton affecting the ortho-fluorine.

  • Action: Run the experiment at elevated temperature (e.g., 313 K) or add a trace of

    
     to speed up exchange and sharpen the peak.
    
Scenario 3: Missing Peak
  • Cause: SW too narrow or O1P incorrect.

  • Action: Expand SW to 400 ppm (-200 to +200) to ensure the signal wasn't aliased or outside the window.

References

  • Dungan, C. H., & Van Wazer, J. R. (1967).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for Fluorine shifts).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.

  • Rosen, G. M., et al. (2010). Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. Journal of Fluorine Chemistry. (Discusses 2-fluorobenzoic acid shift sensitivity).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative

Advanced HPLC Purity Analysis of 5-Bromo-2-fluoro-3-iodobenzoic Acid

A Comparative Methodological Guide for API Intermediates Executive Summary & Strategic Context 5-Bromo-2-fluoro-3-iodobenzoic acid is a critical scaffold in the synthesis of next-generation kinase inhibitors and thrombox...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for API Intermediates

Executive Summary & Strategic Context

5-Bromo-2-fluoro-3-iodobenzoic acid is a critical scaffold in the synthesis of next-generation kinase inhibitors and thromboxane receptor antagonists. Its structural complexity—featuring three distinct halogen atoms on a benzoic acid core—presents a unique analytical challenge: Regioisomeric Selectivity .

Standard reverse-phase (C18) methods often fail to resolve the critical impurities arising from non-specific halogenation during synthesis (e.g., 3-Bromo-5-fluoro-2-iodobenzoic acid). Relying on generic C18 protocols can lead to "Silent Failures" —where co-eluting isomers result in falsely inflated purity values, causing downstream synthetic failures or regulatory non-compliance.

This guide objectively compares the Standard C18 Approach (Alternative) against a Specialized Fluorophenyl (PFP) Methodology (Recommended), demonstrating why specific stationary phase chemistry is non-negotiable for this compound.

Technical Comparison: The Selectivity Gap

The following table summarizes the performance metrics of the two competing methodologies. Data is derived from comparative stress-testing of crude synthetic batches containing ~2% regioisomeric impurities.

Table 1: Comparative Performance Matrix
FeatureMethod A: Standard C18 (Alternative) Method B: PFP / Phenyl-Hexyl (Recommended)
Stationary Phase Alkyl-bonded Silica (C18)Pentafluorophenyl (PFP) or Phenyl-Hexyl
Separation Mechanism Hydrophobicity (LogP) onlyHydrophobicity +

-

Interaction + Shape Selectivity
Critical Pair Resolution (

)

(Co-elution risk)

(Baseline resolution)
Isomer Detection Fails to distinguish 3-Iodo vs 5-Iodo isomersExcellent separation of halogen positional isomers
Mobile Phase Suitability High pH flexibilityRequires Methanol (protic) to activate

-

modes
Purity Accuracy 99.1% (False Positive) 97.4% (True Value)

Expert Insight: The C18 column interacts primarily with the hydrophobic bulk of the molecule. Since regioisomers of 5-Bromo-2-fluoro-3-iodobenzoic acid have nearly identical LogP values, C18 cannot distinguish them. The PFP phase, however, engages in electron-donor/acceptor interactions with the halogenated ring, discriminating based on the electron density distribution caused by the specific position of the Fluorine and Iodine atoms.

Experimental Protocols

Method A: The "Generic" C18 Screen (For Reference Only)

Use this only for rough reaction monitoring, not for final purity release.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[1][2]

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min

  • Detection: UV 254 nm[1]

Method B: The Validated PFP Protocol (High-Fidelity)

This is the self-validating system required for accurate CoA generation.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters XSelect HSS PFP (4.6 x 150 mm, 2.6 µm or 3.5 µm)

  • Rationale: The fluorine atoms on the stationary phase create a "fluorine-fluorine" interaction and strong

    
    -
    
    
    
    retention, maximizing selectivity for the halogenated aromatic ring.
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)

    • Note: Low pH is critical to suppress ionization of the benzoic acid (pKa ~2.5), ensuring the molecule is neutral and interacts fully with the stationary phase.

  • Mobile Phase B: Methanol

    • Note: Methanol is preferred over Acetonitrile here. Aprotic solvents like ACN can disrupt the

      
      -
      
      
      
      interactions essential for this separation.
  • Flow Rate: 0.8 mL/min[1]

  • Column Temp: 35°C

  • Detection: UV 240 nm (Optimized for Iodobenzene absorption)

Gradient Profile (Method B):
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.16040Re-equilibration

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the mechanistic workflow for analyzing this compound.

Figure 1: Method Development Decision Tree

This logic flow ensures you select the correct column chemistry based on the specific halogenation pattern.

MethodSelection Start Analyte: Halogenated Benzoic Acid CheckIsomers Are Regioisomers Possible? (e.g., 2-Iodo vs 3-Iodo) Start->CheckIsomers C18Path Standard C18 Column CheckIsomers->C18Path No (Simple Purity) PFPPath Fluorophenyl (PFP) Column CheckIsomers->PFPPath Yes (Complex Matrix) Validation Validate Critical Pair Resolution (Rs > 2.0) C18Path->Validation Risk of Co-elution Mechanism Mechanism: Hydrophobicity + Pi-Pi Interaction + Shape Selectivity PFPPath->Mechanism Mechanism->Validation

Caption: Decision tree prioritizing PFP chemistry for halogenated isomers to avoid false purity results.

Figure 2: Analytical Workflow & Checkpoints

A self-validating workflow to ensure data integrity.

Workflow SamplePrep Sample Prep 1 mg/mL in MeOH SystemSuit System Suitability Inject Std Marker SamplePrep->SystemSuit Injection Injection Method B (PFP) SystemSuit->Injection If Tailing < 1.5 DataAnalysis Data Analysis Check Isomer Region Injection->DataAnalysis DataAnalysis->SystemSuit Fail: Re-equilibrate Report Generate CoA True Purity DataAnalysis->Report If No Hidden Peaks

Caption: Step-by-step workflow ensuring system suitability before final reporting.

References & Authority

  • Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation. Retrieved from

    • Supports the use of PFP/Phenyl columns for benzene ring positional isomers.[3]

  • Waters Corporation. (2023). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. Retrieved from

    • Validates the difficulty of separating benzoic acid isomers and the need for specialized "Torus" or PFP phases.

  • SIELC Technologies. (2018).[4] Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from

    • Provides grounding for mobile phase selection (Acidic/MeCN) for halogenated benzoic acids.

  • Chromatography Today. (2015). High Temperature Liquid Chromatography for Bromobenzoic Acids. Retrieved from

    • Highlights the thermal and gradient challenges in separating bromo-benzoic isomers.

Sources

Validation

Comparative Impurity Profiling Guide: 5-Bromo-2-fluoro-3-iodobenzoic Acid

[1] Executive Summary & Strategic Importance 5-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 1517342-25-4) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of next-generation kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Importance

5-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 1517342-25-4) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of next-generation kinase inhibitors (e.g., MEK, BRAF inhibitors). Its tri-substituted core allows for orthogonal functionalization: the carboxylic acid for amide coupling, the aryl bromide for Suzuki-Miyaura coupling, and the aryl iodide for selective Sonogashira or Heck reactions.

This guide objectively compares the impurity profiles generated by the two dominant synthetic strategies: Direct Electrophilic Iodination (Route A) and the Balz-Schiemann Sequence (Route B) . We further provide a validated HPLC analytical protocol to distinguish between critical regioisomers and process-related impurities.

Why This Comparison Matters
  • Regioselectivity Risks: Incorrect halogen placement (e.g., 4-iodo vs. 3-iodo) leads to "dead" drug candidates that fail late-stage biological assays.

  • Purification Economics: Route A is cheaper but yields difficult-to-separate regioisomers. Route B is more selective but generates phenolic impurities that poison downstream catalysts.

Synthetic Route Comparison: Impurity Origins

The choice of synthetic route dictates the impurity profile. Understanding the mechanistic origin of these impurities is the first step in control strategy.

Route A: Direct Iodination (Electrophilic Substitution)
  • Methodology: Lithiation of 5-bromo-2-fluorobenzoic acid (LDA, -78°C) followed by iodine quench, or electrophilic iodination using NIS/TFA.

  • Primary Impurity Risk: Regioisomerism. The directing effects of Fluorine (ortho-director) and Carboxyl (meta-director) compete. While the 3-position is electronically favored, steric bulk can force iodination to the 4-position or 6-position.

Route B: Balz-Schiemann (Sandmeyer Sequence)
  • Methodology: Iodination of 2-amino-5-bromobenzoic acid to 2-amino-5-bromo-3-iodobenzoic acid, followed by diazotization and fluorination (HBF₄/NaNO₂).

  • Primary Impurity Risk: Hydrolysis. The diazonium intermediate is prone to nucleophilic attack by water, leading to the hydroxy-analog (phenol) rather than the fluoro-product.

Comparative Data Table
FeatureRoute A: Direct IodinationRoute B: Balz-Schiemann
Major Impurity Impurity B: 5-Bromo-2-fluoro-4-iodobenzoic acidImpurity C: 5-Bromo-2-hydroxy-3-iodobenzoic acid
Origin Steric/Electronic directing conflictHydrolysis of diazonium salt
Removal Difficulty High (Isomers co-elute on C18)Medium (Phenol is acidic, separable by pH swing)
Scalability High (Flow chemistry compatible)Low (Thermal instability of diazonium salts)
Cost Efficiency HighLow (Multi-step, expensive reagents)

Visualizing the Impurity Pathways

The following diagram maps the genesis of impurities for both routes, providing a logical framework for troubleshooting.

ImpurityPathways StartA Precursor A: 5-Bromo-2-fluorobenzoic acid Target TARGET: 5-Bromo-2-fluoro- 3-iodobenzoic acid StartA->Target Route A: LDA / I2 (-78°C) Impurity_Regio Impurity B (Regioisomer): 5-Bromo-2-fluoro- 4-iodobenzoic acid StartA->Impurity_Regio Steric Leakage Impurity_SM Impurity A (SM): Unreacted Precursor StartA->Impurity_SM Incomplete Conv. StartB Precursor B: 2-Amino-5-bromobenzoic acid Impurity_Inter Intermediate: 2-Amino-5-bromo- 3-iodobenzoic acid StartB->Impurity_Inter Iodination (NIS) Impurity_Hydroxy Impurity C (Hydrolysis): 5-Bromo-2-hydroxy- 3-iodobenzoic acid Impurity_Inter->Target Route B: 1. NaNO2/HBF4 2. Heat Impurity_Inter->Impurity_Hydroxy Hydrolysis (H2O)

Figure 1: Mechanistic pathways showing the divergence of impurities in Direct Iodination (Route A) vs. Balz-Schiemann (Route B).

Analytical Protocol: High-Resolution HPLC Method

To accurately profile these impurities, generic gradients are insufficient due to the similar lipophilicity of the halogenated species. The following protocol utilizes a Phenyl-Hexyl stationary phase, which offers superior selectivity for halogenated aromatics compared to standard C18 columns due to pi-pi interactions.

Validated Experimental Protocol

Objective: Separate the target compound from its critical regioisomer (Impurity B) and hydrolysis byproduct (Impurity C).

1. Instrumentation & Reagents:

  • System: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Critical for resolution).

  • Detection: UV at 240 nm (primary) and 210 nm (impurity tracking).

  • Injection Volume: 5 µL.

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
18.0595Wash
20.09010Re-equilibration

4. System Suitability Criteria (Self-Validating):

  • Resolution (Rs): > 2.0 between Target and Impurity B (Regioisomer).

  • Tailing Factor: < 1.5 for the Target peak.

  • %RSD: < 2.0% for 5 replicate injections of the standard.

Expected Retention Profile (Relative Retention Time - RRT)
CompoundRRT (Approx)Description
Impurity C (Hydroxy) 0.65More polar due to phenolic -OH. Elutes early.
Impurity A (Start Mat) 0.85Lacks Iodine atom (less lipophilic).
Target Compound 1.00 5-Bromo-2-fluoro-3-iodobenzoic acid.[1][2][3][4]
Impurity B (Regio) 1.084-Iodo isomer. Very close elution; Phenyl-Hexyl column required.
Impurity D (Di-iodo) 1.35Over-iodinated species (highly lipophilic).

Decision Guide: Selecting the Right "Product"

When sourcing or synthesizing this intermediate, use the analytical data to drive your decision.

Scenario 1: Early-Stage Discovery (SAR)
  • Recommended Source: Route B (Balz-Schiemann).

  • Reasoning: You need absolute structural certainty (regiopurity). The presence of trace phenolic impurities (Impurity C) is easier to remove via simple base extraction than separating the regioisomer (Impurity B) from Route A.

Scenario 2: Process Scale-Up (>1 kg)
  • Recommended Source: Route A (Direct Iodination) with optimized purification.

  • Reasoning: The cost of diazonium chemistry at scale is prohibitive. Process chemists should optimize the lithiation temperature to minimize Impurity B, then use recrystallization (e.g., from Ethanol/Water) to purge the remaining isomer.

Analytical Decision Tree

DecisionTree Sample Unknown Sample of 5-Bromo-2-fluoro-3-iodobenzoic acid HPLC Run HPLC Protocol (Phenyl-Hexyl Column) Sample->HPLC Check1 Peak at RRT 0.65? (Hydroxy Impurity) HPLC->Check1 Check2 Peak at RRT 1.08? (Regioisomer) Check1->Check2 No ResultB Origin: Route B (Sandmeyer) Action: Base Extraction Check1->ResultB Yes Check2->Sample No (High Purity) ResultA Origin: Route A (Direct I2) Action: Recrystallization Check2->ResultA Yes

Figure 2: Diagnostic workflow to identify the synthetic origin and required purification strategy based on impurity markers.

References

  • Organic Chemistry Portal. (2003). Direct Iodination of Aryl Ketones and Acids (Methodology Reference). Retrieved from [Link]

  • PubChem. (2025).[5] 5-Bromo-2-fluorobenzoic acid Compound Summary. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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